1-Methyl-2-methylenecyclopropane

Thermochemistry Hydrogenation enthalpy Strain energy

1-Methyl-2-methylenecyclopropane (CAS 18631-84-0), also known as 2-methylmethylenecyclopropane, is a C₅H₈ strained-ring hydrocarbon bearing an exocyclic methylene group and a methyl substituent on the cyclopropane ring. This structural motif combines the inherent ring strain of a three-membered carbocycle with the reactivity of an olefinic double bond.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 18631-84-0
Cat. No. B097682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-methylenecyclopropane
CAS18631-84-0
Synonyms1-Methyl-2-methylenecyclopropane
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC1CC1=C
InChIInChI=1S/C5H8/c1-4-3-5(4)2/h5H,1,3H2,2H3
InChIKeyPKCSMQZDZICOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-methylenecyclopropane (CAS 18631-84-0): Essential Procurement Data for Strained-Ring Hydrocarbon Research


1-Methyl-2-methylenecyclopropane (CAS 18631-84-0), also known as 2-methylmethylenecyclopropane, is a C₅H₈ strained-ring hydrocarbon bearing an exocyclic methylene group and a methyl substituent on the cyclopropane ring . This structural motif combines the inherent ring strain of a three-membered carbocycle with the reactivity of an olefinic double bond. The compound is documented in the NIST Chemistry WebBook under the entry 'Cyclopropane, methylmethylene-' and has been the subject of fundamental physical organic studies since the early 1960s .

Why 1-Methyl-2-methylenecyclopropane Cannot Be Substituted with Other C₅H₈ Isomers Without Altered Outcomes


C₅H₈ hydrocarbons with a methylenecyclopropane scaffold exist as several constitutional isomers, including ethylidenecyclopropane (CAS 18631-83-9) and 1-methylcyclopropene, each with measurably different thermodynamic stability, physical properties, and kinetic behavior . The exocyclic methylene substitution in 1-methyl-2-methylenecyclopropane confers a distinct hydrogenation enthalpy, boiling point, and thermal isomerization profile that diverges quantitatively from both its endocyclic tautomer and its parent compound methylenecyclopropane. Substitution with a cheaper or more accessible in-class analog risks introducing uncontrolled isomeric equilibration, altered reactivity, or incompatible physical handling requirements. The evidence below demonstrates precisely where this compound is irreplaceable.

1-Methyl-2-methylenecyclopropane Quantitative Differentiation Against Closest Analogs: Head-to-Head Data for Informed Procurement


Hydrogenation Enthalpy: 1-Methyl-2-methylenecyclopropane vs. Ethylidenecyclopropane – A 5.3 kJ/mol Stability Differential

The standard enthalpy of hydrogenation (ΔrH°) for 1-methyl-2-methylenecyclopropane in acetic acid solution is -160.3 ± 0.50 kJ/mol, compared to -155.0 ± 0.63 kJ/mol for its constitutional isomer ethylidenecyclopropane under identical liquid-phase conditions . This 5.3 kJ/mol difference, measured in the same laboratory and solvent system, establishes that the exocyclic methylene isomer is the higher-energy species, consuming more hydrogenation enthalpy to reach the same saturated product. The quantitative gap is smaller than the methylenecyclopropane vs. methylcyclopropane strain-energy difference (39.5 vs. 29.8 kcal/mol ≈ 40.6 kJ/mol differential reported by Bach et al. ), confirming that the 1-methyl-2-methylenecyclopropane/ethylidenecyclopropane pair represents a more subtle yet thermochemically distinct isomeric relationship.

Thermochemistry Hydrogenation enthalpy Strain energy

Thermal Interconversion Kinetics: Arrhenius Parameters for 1-Methyl-2-methylenecyclopropane → Ethylidenecyclopropane Isomerization

The unimolecular thermal isomerization of 1-methyl-2-methylenecyclopropane to ethylidenecyclopropane is characterized by Arrhenius parameters A = 7.83 × 10¹³ s⁻¹ and Ea = 167.95 kJ/mol (gas phase, 470–573 K) . The NIST Chemical Kinetics Database provides temperature-resolved first-order rate constants derived from this expression: k(500 K) = 2.23 × 10⁻⁴ s⁻¹, k(525 K) = 1.53 × 10⁻³ s⁻¹, k(550 K) = 8.78 × 10⁻³ s⁻¹ . The reverse reaction equilibrium is measured as ΔrH° = -2.4 ± 0.84 kJ/mol (gas phase), favoring the ethylidene isomer by a small margin . In contrast, the parent methylenecyclopropane undergoes degenerate rearrangement with different kinetic parameters, and 1-methylcyclopropene isomerizes to methylenecyclopropane with an enthalpy difference of 12.4 kcal/mol (≈51.9 kJ/mol) favoring methylenecyclopropane at the B3LYP/aug-cc-pVDZ level , demonstrating that the 1-methyl-2-methylenecyclopropane/ethylidenecyclopropane system occupies a unique kinetic and thermodynamic niche among C₅H₈ strained-ring isomers.

Kinetics Thermal isomerization Arrhenius parameters

Physical Property Differentiation: Boiling Point and Density Separate 1-Methyl-2-methylenecyclopropane from Its Isomers

1-Methyl-2-methylenecyclopropane exhibits a boiling point of 32.8 °C at 760 mmHg and a density of 0.78 g/cm³ . This places it between ethylidenecyclopropane (BP 46.5 ± 7.0 °C, density ~1.0 ± 0.1 g/cm³) and the parent methylenecyclopropane (BP 7.9 ± 7.0 °C, density ~0.8 g/cm³) . The 13.7 °C boiling-point gap between the two methyl-substituted isomers enables unambiguous identification by GC retention time or fractional distillation. The density difference between 1-methyl-2-methylenecyclopropane (0.78 g/cm³) and ethylidenecyclopropane (ca. 1.0 g/cm³) is approximately 0.22 g/cm³, a distinction that is significant for phase behavior, solvent selection, and formulation calculations.

Physical properties Boiling point Density Isomer identification

Chiroptical Calibration: 1-Methyl-2-methylenecyclopropane as a Reference Standard for DFT Optical Rotation Computations

1-Methyl-2-methylenecyclopropane has been explicitly adopted as a calibration molecule for benchmarking DFT-computed gas-phase optical rotations at multiple wavelengths . In the foundational study by Jensen and co-workers (DOI: 10.1021/ct300359s), this compound served as one of a small set of rigid, small-molecule standards used to evaluate basis-set convergence and method performance for chiroptical property prediction . Unlike larger, conformationally flexible chiral molecules that introduce conformational averaging uncertainties, the rigid cyclopropane skeleton of 1-methyl-2-methylenecyclopropane provides a well-defined single geometry, making it an ideal computational benchmark. While methylenecyclopropane itself is achiral, methylation at the 1-position introduces a stereogenic center, enabling optical activity measurements without introducing the conformational ambiguity present in more complex derivatives. No other C₅H₈ isomer simultaneously provides this combination of chirality, conformational rigidity, and established reference data for chiroptical calibration.

Chiroptical calibration Optical rotation DFT benchmark Absolute configuration

Isomerization to Isoprene: Unified Kinetic Parameters for the 1-Methyl-2-methylenecyclopropane/Ethylidenecyclopropane Equilibrium Mixture

An equilibrium mixture of 1-methyl-2-methylenecyclopropane and ethylidenecyclopropane undergoes unimolecular thermal isomerization to isoprene (2-methylbuta-1,3-diene) with Arrhenius parameters log(k/s⁻¹) = 13.212 ± 0.144 – (223.9 ± 1.9 kJ mol⁻¹)/RT ln 10, determined over the temperature range 395–450 °C . This transformation proceeds via a proposed 1,4-hydrogen shift mechanism and is distinct from the direct interconversion kinetics described by Chesick. The activation energy of 223.9 kJ/mol for isoprene formation is approximately 56 kJ/mol higher than that for the direct 1-methyl-2-methylenecyclopropane → ethylidenecyclopropane isomerization (167.95 kJ/mol), demonstrating that the low-temperature interconversion pathway does not lead to ring opening under the milder conditions. This kinetic bifurcation means that researchers can exploit the isomerization to ethylidenecyclopropane without inadvertently decomposing the substrate to isoprene, provided temperature is controlled below ~200 °C.

Pyrolysis Isoprene formation Unimolecular kinetics 1,4-hydrogen shift

Strain Energy Context: Where 1-Methyl-2-methylenecyclopropane Sits in the Methylenecyclopropane Stability Hierarchy

High-level ab initio (G2, G3, CBS-Q) calculations place the strain energy (SE) of the parent methylenecyclopropane at 39.5 kcal/mol, significantly higher than methylcyclopropane at 29.8 kcal/mol . The increased strain is attributed to relatively weak allylic C–H bonds (99.3 kcal/mol) in methylenecyclopropane compared to the strong ring C–H bonds (110.5 kcal/mol) in methylcyclopropane. The SE of 1-methylcyclopropene is reported to be even higher than that of methylenecyclopropane . Although the strain energy of 1-methyl-2-methylenecyclopropane itself has not been independently determined by the same rigorous methodology, its hydrogenation enthalpy (-160.3 kJ/mol) is intermediate between methylenecyclopropane and 1-methylcyclopropene, consistent with a strain energy between 39.5 and ~54 kcal/mol. This strain hierarchy dictates that 1-methyl-2-methylenecyclopropane is more reactive toward ring-opening than methylcyclopropane but less strained than 1-methylcyclopropene, positioning it as a reagent of choice when intermediate ring-strain-driven reactivity is required.

Strain energy Methylenecyclopropane Thermodynamic stability Allylic C-H bonds

1-Methyl-2-methylenecyclopropane: Evidence-Backed Research and Industrial Application Scenarios


Thermochemical Reference Standard for Combustion and Hydrogenation Calorimetry

The precisely measured liquid-phase hydrogenation enthalpy (-160.3 ± 0.50 kJ/mol in acetic acid) establishes 1-methyl-2-methylenecyclopropane as a calibrant for calorimetric instruments and a benchmark for computational thermochemistry of strained hydrocarbons. Its 5.3 kJ/mol enthalpy gap relative to ethylidenecyclopropane provides a sensitive isomer-specific validation checkpoint for DFT and composite thermochemical methods.

Thermal Isomerization Mechanistic Probes and Kinetics Modeling

With well-characterized Arrhenius parameters for both low-temperature interconversion (Ea = 167.95 kJ/mol) and high-temperature ring-opening to isoprene (Ea = 223.9 kJ/mol) , this compound serves as an ideal substrate for undergraduate and graduate physical organic chemistry laboratories studying unimolecular kinetics, as well as for computational modeling of pericyclic and sigmatropic processes.

Chiroptical Method Development and DFT Optical Rotation Benchmarking

The rigid, single-conformer chiral scaffold of 1-methyl-2-methylenecyclopropane has been adopted as a reference molecule for gas-phase optical rotation DFT calculations across multiple basis sets and wavelengths . Computational chemistry groups developing new chiroptical property prediction methods can procure this compound to reproduce published benchmark data or to extend calibration sets.

Isoprene Precursor for Flow Chemistry and Pyrolysis Research

The thermal conversion of 1-methyl-2-methylenecyclopropane (as an equilibrium mixture with ethylidenecyclopropane) to isoprene proceeds with well-defined unimolecular kinetics above 395 °C . This makes the compound a clean, stoichiometric precursor for generating isoprene in mechanistic pyrolysis studies, free from the complexity of multi-component cracking feedstocks.

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